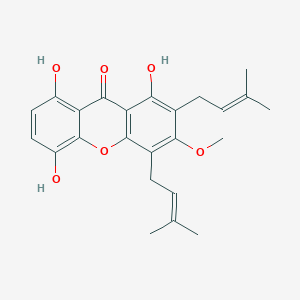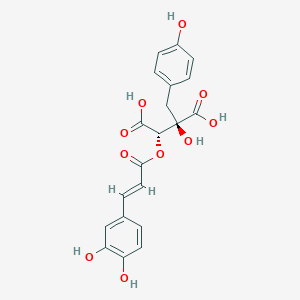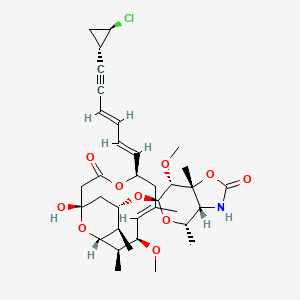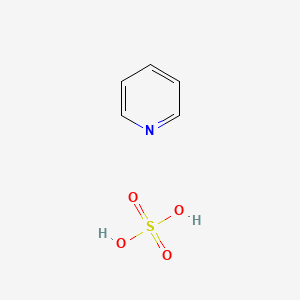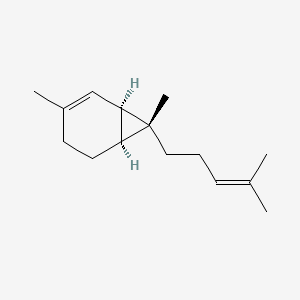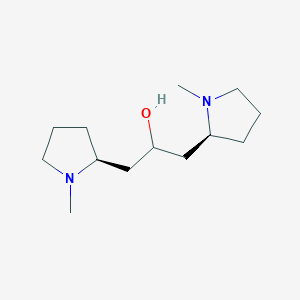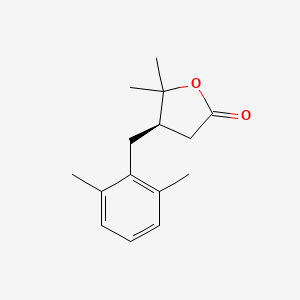
Solafuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solafuranone is a natural product found in Solanum lasiocarpum and Solanum violaceum with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Solafuranone, a novel furanone isolated from the Chinese folk medicine Solanum indicum, has been synthesized efficiently. Srikrishna, Satyanarayana, and Desai (2007) developed a six-step synthesis process starting from 2,6-dimethylbenzaldehyde, achieving an overall yield of 70% (Srikrishna, Satyanarayana, & Desai, 2007). Additionally, Mahajan, Borate, and Wakharkar (2006) reported an efficient synthetic strategy for this compound, highlighting its role in the synthesis of various lignans (Mahajan, Borate, & Wakharkar, 2006).
Biological Activities
This compound was found to lack significant cytotoxicity against A549 (lung adenocarcinoma) and HL60 (leukemia cells) cell lines, as noted in the study by Srikrishna, Satyanarayana, and Desai (2007) (Srikrishna, Satyanarayana, & Desai, 2007). This suggests that this compound may have limited direct applications in cancer treatment, though further research could explore other potential biological effects.
Application in Traditional Medicine
This compound, along with other compounds, was isolated from Solanum indicum, which is used in traditional medicine. Syu, Don, Lee, and Sun (2001) identified this compound during their research on cytotoxic compounds from Solanum indicum (Syu, Don, Lee, & Sun, 2001). This highlights the compound's relevance in ethnopharmacology and the potential for discovering new therapeutic applications.
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(4R)-4-[(2,6-dimethylphenyl)methyl]-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C15H20O2/c1-10-6-5-7-11(2)13(10)8-12-9-14(16)17-15(12,3)4/h5-7,12H,8-9H2,1-4H3/t12-/m1/s1 |
Clave InChI |
QKYZHMPSCAJJNT-GFCCVEGCSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)C[C@@H]2CC(=O)OC2(C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)CC2CC(=O)OC2(C)C |
Sinónimos |
(+)-(R)-5,5-dimethyl-4-(2,6-dimethylbenzyl)dihydrofuran-2-one solafuranone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
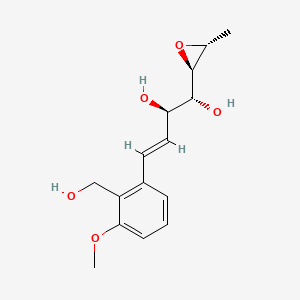
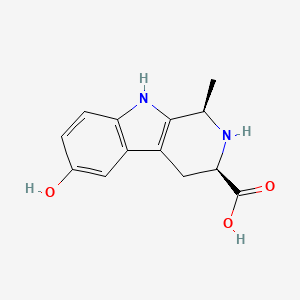

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
